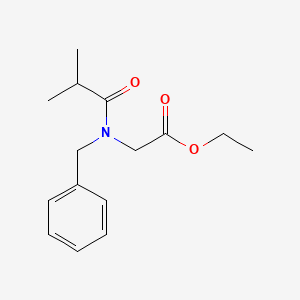![molecular formula C8H8N2S B15359305 1-methyl-1H-pyrrolo[2,3-b]pyridine-4-thiol](/img/structure/B15359305.png)
1-methyl-1H-pyrrolo[2,3-b]pyridine-4-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-1H-pyrrolo[2,3-b]pyridine-4-thiol is a heterocyclic aromatic organic compound characterized by a fused pyrrole and pyridine ring system
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 1H-pyrrolo[2,3-b]pyridine as the starting material.
Functionalization: The pyridine ring is functionalized through a series of reactions, including halogenation, followed by nucleophilic substitution to introduce the thiol group.
Industrial Production Methods:
Batch Process: Industrial production often employs a batch process where the reactions are carried out in large reactors under controlled conditions.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity.
Types of Reactions:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can be used to convert the compound to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at different positions on the ring system.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or iodine are commonly used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or halides are used in substitution reactions, often under basic or acidic conditions.
Major Products Formed:
Disulfides: Resulting from the oxidation of the thiol group.
Sulfonic Acids: Formed through further oxidation of disulfides.
Amine Derivatives: Produced by reduction of the nitro group or other oxidized forms.
Wissenschaftliche Forschungsanwendungen
Chemistry: 1-Methyl-1H-pyrrolo[2,3-b]pyridine-4-thiol is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a ligand in biochemical studies to investigate protein interactions and enzyme activities.
Medicine: The compound has shown potential in drug discovery, particularly in the development of anticancer and antimicrobial agents.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
1-Methyl-1H-pyrrolo[2,3-b]pyridine-4-thiol is structurally similar to other heterocyclic compounds such as 1H-pyrrolo[2,3-b]pyridine, 1-methyl-1H-pyrrolo[2,3-b]pyridine, and various thiol-containing derivatives. These compounds share the fused pyrrole and pyridine ring system but differ in the presence and position of substituents.
Uniqueness: this compound is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the thiol group, in particular, provides distinct reactivity compared to similar compounds without this functional group.
Vergleich Mit ähnlichen Verbindungen
1H-pyrrolo[2,3-b]pyridine
1-methyl-1H-pyrrolo[2,3-b]pyridine
1H-pyrrolo[2,3-b]pyridine-4-carboxylate
1-methyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylate
Eigenschaften
Molekularformel |
C8H8N2S |
|---|---|
Molekulargewicht |
164.23 g/mol |
IUPAC-Name |
1-methyl-7H-pyrrolo[2,3-b]pyridine-4-thione |
InChI |
InChI=1S/C8H8N2S/c1-10-5-3-6-7(11)2-4-9-8(6)10/h2-5H,1H3,(H,9,11) |
InChI-Schlüssel |
LCEKUTIKCBBCEX-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=CC2=C1NC=CC2=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-Benzoxazol-2-yl-1-[4-(trifluoromethyl)phenyl]ethanol](/img/structure/B15359238.png)

![2-Methyl-6H,7H-thieno[2,3-C]pyridin-7-one](/img/structure/B15359242.png)





![1-[[2-(Dimethylamino)ethyl]amino]thioxanthen-9-one](/img/structure/B15359312.png)
![2-(4-Bromophenyl)-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B15359320.png)

